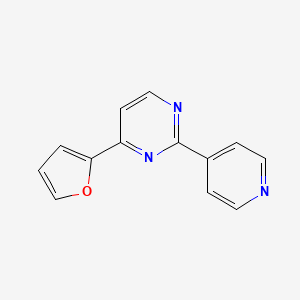![molecular formula C18H19ClN2O3S B2833934 2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-30-0](/img/structure/B2833934.png)
2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide” is a complex organic molecule. It contains a benzenecarboxamide core, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also contains a methylsulfonyl group and a pyrrolidinyl group, which can potentially contribute to its chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzenecarboxamide core suggests aromaticity, while the methylsulfonyl and pyrrolidinyl groups may introduce steric hindrance and affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group in the benzenecarboxamide core might undergo hydrolysis under acidic or basic conditions . The chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups might increase its solubility in polar solvents .科学的研究の応用
Metabolic Pathway Studies
The compound has been studied for its metabolic pathways and excretion in animal models. Yue et al. (2011) investigated the metabolism of GDC-0449 (2-Chloro-4-(Methylsulfonyl)-N-[4-(1-Pyrrolidinyl)Phenyl]Benzenecarboxamide, also known as Vismodegib) in rats and dogs. They found that it underwent extensive metabolism with major pathways being oxidation and phase II glucuronidation or sulfation. A significant portion of the administered dose was excreted in feces and urine, indicating a unique metabolic pathway involving pyridine ring opening (Yue et al., 2011).
Pharmacokinetics and Absorption
Wong et al. (2009) assessed the pharmacokinetics of GDC-0449, revealing insights into its absorption, distribution, metabolism, and excretion. This study provided detailed information on its oral bioavailability, protein binding, and influence on P450 enzymes, which are crucial for understanding the drug's behavior in biological systems (Wong et al., 2009).
Hedgehog Signaling Pathway Inhibition
Batty et al. (2012) focused on the pharmacology of Vismodegib, emphasizing its role as a Hedgehog pathway inhibitor. This pathway is crucial in the development of various cancers, making GDC-0449 a potential therapeutic agent for cancer treatment (Batty et al., 2012).
Oral Absorption and Biopharmaceutical Classification
Another study by Wong et al. (2010) investigated factors determining the pharmacokinetics of GDC-0449 in dogs, using preclinical studies and physiologically based pharmacokinetic modeling. This research provides insights into the interplay between drug dissolution, solubility, and intestinal membrane permeation, contributing to the understanding of its oral absorption profile (Wong et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4-methylsulfonyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-25(23,24)15-8-9-16(17(19)12-15)18(22)20-13-4-6-14(7-5-13)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPRQWUAUXARPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine](/img/structure/B2833851.png)
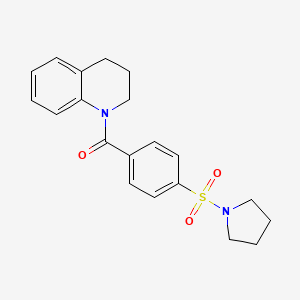
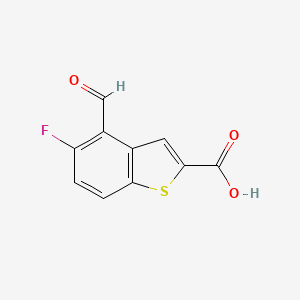

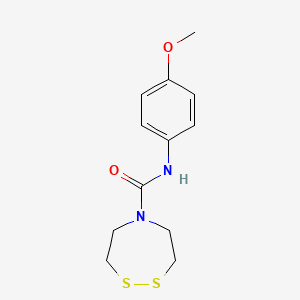
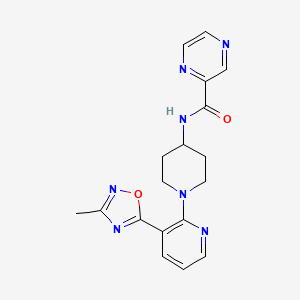
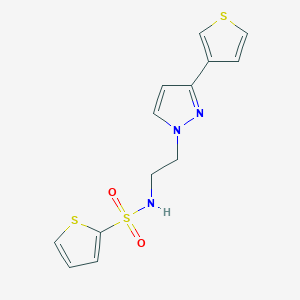
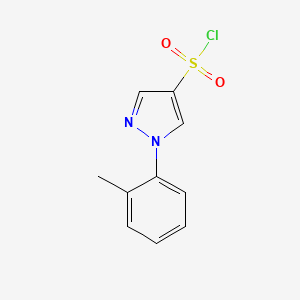


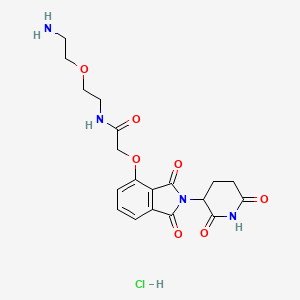
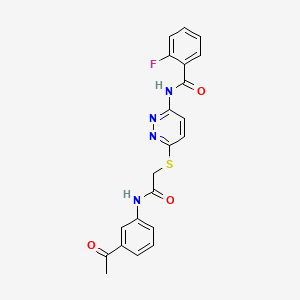
methanethione](/img/structure/B2833872.png)
